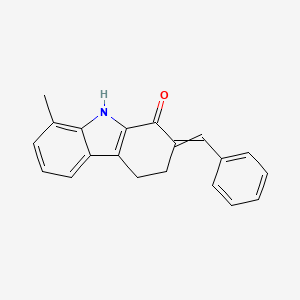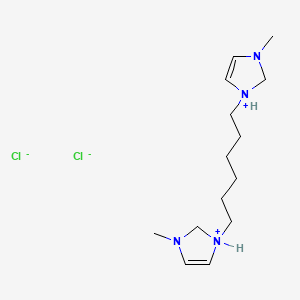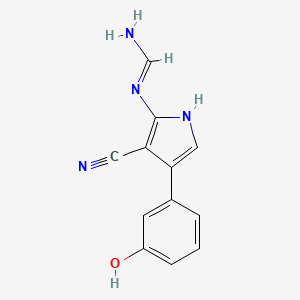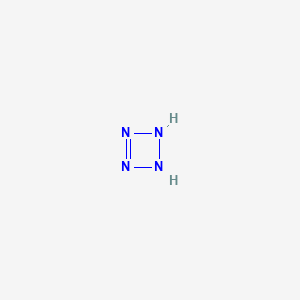
1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- is a fluorinated derivative of benzoxepin, a bicyclic compound consisting of an oxepin ring fused to a benzene ring. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- typically involves the fluorination of benzoxepin derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction often requires a catalyst and is conducted at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. Continuous flow reactors are often employed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzoxepin oxides.
Reduction: Formation of partially or fully reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoxepin: The non-fluorinated parent compound.
2-Benzoxepin: An isomer with the oxygen atom in a different position.
3-Benzoxepin: Another isomer with a distinct structure.
Uniqueness
1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
184362-57-0 |
|---|---|
Fórmula molecular |
C10H3F9O |
Peso molecular |
310.11 g/mol |
Nombre IUPAC |
3,3,4,5,5,6,7,8,9-nonafluoro-2,4-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H3F9O/c11-3-2-7(6(14)5(13)4(3)12)20-1-9(16,17)8(15)10(2,18)19/h8H,1H2 |
Clave InChI |
LTSLTLJHEBPXSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C2=C(O1)C(=C(C(=C2F)F)F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)

![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)

![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)

![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
